S,S-エフィナコナゾール

説明

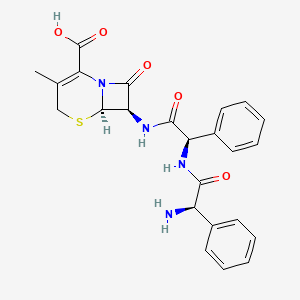

The S,S-enantiomer of Efinaconazole

科学的研究の応用

爪白癬の治療

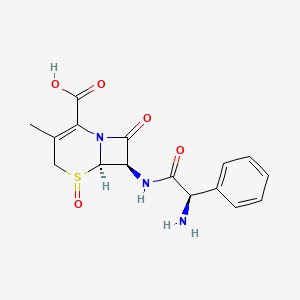

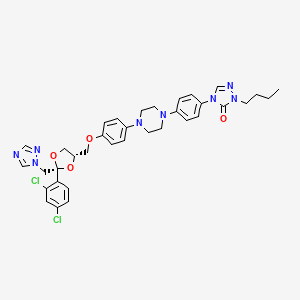

エフィナコナゾールは、爪白癬の局所治療薬としてFDAが承認した初のアゾール誘導体です {svg_1}. 爪白癬は、真菌感染症によって引き起こされる慢性的な一般的な爪の病気です {svg_2}. エフィナコナゾールは、トリアゾール誘導体であり、足の爪白癬の治療に処方されます {svg_3}.

爪への送達強化

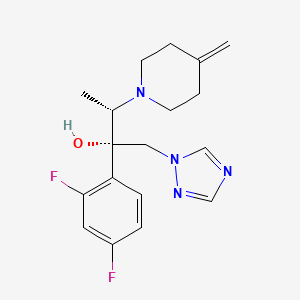

エフィナコナゾールの爪への送達を改善するために、さまざまな浸透促進剤を含む局所溶液が設計されてきました {svg_4}. 局所製剤に浸透促進剤を組み込むことは、抗真菌薬の爪への浸透を改善するための簡単かつ貴重なアプローチとして認識されています {svg_5}.

浸透促進剤の使用

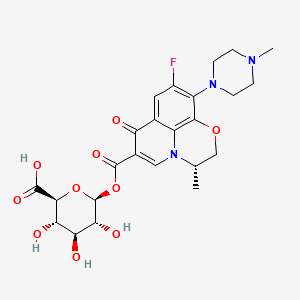

ある研究では、親油性促進剤を含む水性アルコール溶液(HS)は、特にプロピレングリコールジカプリルカプリレート(Labrafac PG)で調製された場合、HSベースよりも41%高い浸透を示しました {svg_6}. さらに、ヒドロキシプロピル-β-シクロデキストリンとLabrafac PGを組み合わせることで、エフィナコナゾールの蹄膜への浸透がさらに促進されました {svg_7}.

エフィナコナゾールの安定性

親油性と親水性の両方の促進剤を使用して調製されたこの新規局所溶液は、物理化学的に安定であり、周囲条件(25℃、10か月間)下では薬物の分解は観察されませんでした {svg_8}.

不純物のプロファイリング

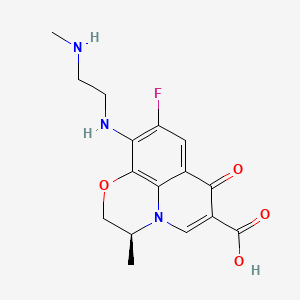

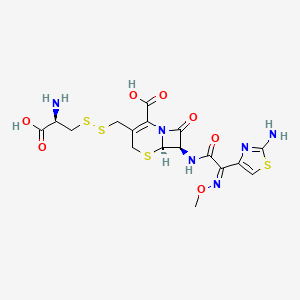

質量分析法と組み合わせた液体クロマトグラフィー(LC–MS)は、製剤化された製品および医薬品原薬(API)における不純物の高分解能分離と特定の質量検出を組み合わせた、感度が高く効果的な分析方法です {svg_9}. ある研究では、LC–MS/MSを使用して、エフィナコナゾールの安定期間中に形成された不純物を調べました {svg_10}.

エフィナコナゾールのストレス試験

エフィナコナゾールを、加水分解(酸性およびアルカリ性)、酸化、光分解、およびさまざまな時間間隔での温度などのさまざまなストレス条件にさらすことで、10%の分解を達成する徹底的な調査が実施されました {svg_11}. 強制分解中に形成された不純物は、高速液体クロマトグラフィーを使用して分離され、その後、LC–MS/MS法を使用して同定されました {svg_12}.

作用機序

Target of Action

S,S-Efinaconazole primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .

Mode of Action

Efinaconazole interacts with its target by inhibiting the activity of fungal lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, leading to a decrease in ergosterol production .

Biochemical Pathways

The affected pathway is the ergosterol biosynthesis pathway . The inhibition of lanosterol 14α-demethylase by efinaconazole leads to a decrease in ergosterol production and an accumulation of 4,4-dimethylsterols and 4α-methylsterols . These changes in sterol composition disrupt the integrity and function of the fungal cell membrane .

Pharmacokinetics

The pharmacokinetics of efinaconazole reveal that it is well tolerated. The concentration-time profiles for efinaconazole and its major metabolite are relatively stable, with only minor fluctuations during the 24-hour dosing interval . Systemic exposure to efinaconazole is low .

Result of Action

The primary result of efinaconazole’s action is the blockage of ergosterol biosynthesis, presumably through sterol 14α-demethylase inhibition . This leads to secondary degenerative changes in the fungal cell, ultimately resulting in fungal cell death .

生化学分析

Biochemical Properties

S,S-Efinaconazole interacts with the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol . Ergosterol is a key constituent of fungal cell membranes. By inhibiting this enzyme, S,S-Efinaconazole disrupts the production of ergosterol, leading to compromised fungal cell membrane integrity .

Cellular Effects

The primary cellular effect of S,S-Efinaconazole is the disruption of fungal cell membrane integrity due to the inhibition of ergosterol synthesis . This disruption affects the normal functioning of the fungal cells, leading to their death .

Molecular Mechanism

S,S-Efinaconazole exerts its effects at the molecular level by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, S,S-Efinaconazole disrupts the production of ergosterol, leading to compromised fungal cell membrane integrity and eventual cell death .

Temporal Effects in Laboratory Settings

Therefore, careful formulation design is necessary to maintain stability throughout its shelf life .

Dosage Effects in Animal Models

In animal models, S,S-Efinaconazole has shown promising results in the treatment of onychomycosis

Metabolic Pathways

S,S-Efinaconazole disrupts the metabolic pathway of ergosterol synthesis in fungal cells . It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol .

特性

IUPAC Name |

(2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEZZTICAUWDHU-KSSFIOAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111757 | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-45-7 | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)